1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a benzofuran, azetidine, and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Azetidine Ring Formation: The azetidine ring is usually formed via a cyclization reaction involving a suitable amine and an electrophile.
Triazole Formation:
Coupling Reactions: The final compound is obtained by coupling the benzofuran, azetidine, and triazole moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, while the azetidine and triazole rings can modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **1-(7-methoxy-1-benzofuran-2-yl)ethyl](3-methylbutyl)amine
- **(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime
Uniqueness
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran moiety provides aromatic stability and potential biological activity, while the azetidine and triazole rings offer additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-19-9-5-6-15-10-20(30-21(15)19)22(27)25-12-17(13-25)26-11-16(23-24-26)14-29-18-7-3-2-4-8-18/h2-11,17H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBYEPPRCPRYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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